

synthesis of 3-Acetyl-2,5-dichlorothiophene from 2,5-dichlorothiophene

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Compound of Interest

Compound Name: 3-Acetyl-2,5-dichlorothiophene

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An In-depth Technical Guide to the Synthesis of **3-Acetyl-2,5-dichlorothiophene** from 2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-Acetyl-2,5-dichlorothiophene**, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Friedel-Crafts acylation of 2,5-dichlorothiophene. This document includes detailed experimental protocols, tabulated quantitative data for starting materials and products, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

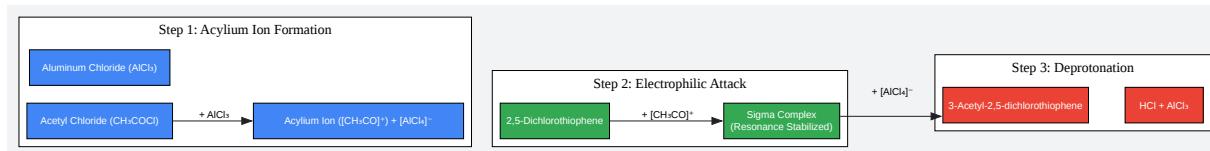
3-Acetyl-2,5-dichlorothiophene is a critical building block in the synthesis of a range of biologically active molecules. Its applications include the preparation of substituted chalcones, the topical carbonic anhydrase inhibitor brinzolamide, and various thieno[3,2-e]-1,3-thiazin-4-ones.^{[1][2]} The efficient and high-yield synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.

The most common and effective method for the synthesis of **3-Acetyl-2,5-dichlorothiophene** is the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction.^{[3][4]} This reaction involves the acylation of the 2,5-dichlorothiophene ring with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.^{[5][6]} The electron-withdrawing nature of the two chlorine atoms on the thiophene ring influences the regioselectivity of the acylation, directing the acetyl group to the 3-position.^[7]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl_3), reacts with acetyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.^[4]
- Electrophilic Attack: The π -electrons of the 2,5-dichlorothiophene ring attack the electrophilic acylium ion. The attack occurs at the 3-position, which is less deactivated by the chlorine atoms compared to the 4-position. This attack forms a resonance-stabilized carbocation intermediate (sigma complex).^[7]
- Deprotonation and Ring Aromatization: A weak base (such as the AlCl_4^- complex) removes a proton from the carbon bearing the acetyl group, restoring the aromaticity of the thiophene ring and yielding the final product, **3-Acetyl-2,5-dichlorothiophene**.^[6]



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Caption: Friedel-Crafts Acylation Mechanism.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Table 1: Properties of 2,5-Dichlorothiophene (Starting Material)

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| CAS Number | 3172-52-9 | [8] |
| Molecular Formula | C ₄ H ₂ Cl ₂ S | [8] |
| Molecular Weight | 153.03 g/mol | [8] |
| Appearance | Colorless liquid | [8] |
| Purity | 98.00% - 99.5% | [8] |
| Boiling Point | 162 °C | [9] |
| Density | 1.442 g/mL at 25 °C | [9] |
| Refractive Index (n ₂₀ /D) | 1.562 | |

Table 2: Properties of **3-Acetyl-2,5-dichlorothiophene** (Product)

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 36157-40-1 | [5] |
| Molecular Formula | C ₆ H ₄ Cl ₂ OS | [5] |
| Molecular Weight | 195.07 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [10] |
| Purity | >98.0% | [2][10] |
| Melting Point | 37-40 °C | [2] |

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of **3-Acetyl-2,5-dichlorothiophene** based on established literature procedures.[\[5\]](#)

Materials and Reagents:

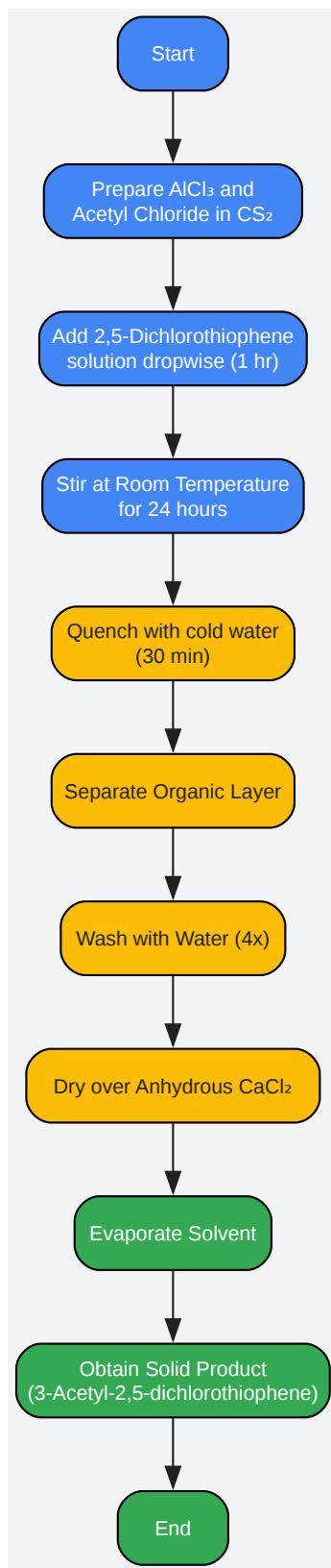
| Reagent/Material | Molar Mass (g/mol) | Quantity (mmol) | Mass/Volume |
|-------------------------------------|----------------------|-----------------|----------------|
| 2,5-Dichlorothiophene | 153.03 | 100 | 15.2 g |
| Acetyl Chloride | 78.50 | 100 | 7.9 g (7.1 mL) |
| Anhydrous Aluminum Chloride | 133.34 | 110 | 15.0 g |
| Carbon Disulfide (CS ₂) | 76.13 | - | 105 mL (total) |
| Cold Water | 18.02 | - | ~170 mL |
| Anhydrous Calcium Chloride | 110.98 | - | For drying |

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, a mixture of anhydrous aluminum chloride (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in 80 mL of dry carbon disulfide is prepared.
- **Addition of Reactant:** A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in 25 mL of dry carbon disulfide is added dropwise to the stirred mixture over a period of 1 hour.
- **Reaction:** The reaction mixture is stirred at room temperature (approx. 20 °C) for 24 hours.
- **Quenching:** The reaction is carefully quenched by the dropwise addition of 50 mL of cold water while stirring continuously for 30 minutes.

- **Work-up:** The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a small portion of carbon disulfide. The combined organic layers are washed four times with 30 mL portions of water.
- **Drying and Isolation:** The organic layer is dried over anhydrous calcium chloride. The solvent is then removed by evaporation under reduced pressure to yield a solid product.
- **Purification (Optional):** If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: 80-90%[\[5\]](#)

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